molecular formula C14H17FN2O3 B1191823 OPB-111077

OPB-111077

カタログ番号: B1191823
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OPB-111077 is an rally bioavailable inhibitor of one or more signal transducer and activator of transcription (STAT) protein(s), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the phosphorylation of STATs. This prevents binding of STATs to DNA sequences on a variety of STAT-responsive gene promoters, which may result in the inhibition of both STAT-mediated transcription and tumor cell proliferation.

科学的研究の応用

Inhibition of STAT3 and Mitochondrial Oxidative Phosphorylation

OPB-111077 is a novel inhibitor of STAT3 and mitochondrial oxidative phosphorylation, showing promising anticancer activity in preclinical models. It has been evaluated in a phase I study involving patients with advanced cancers. The study focused on determining the tolerability, pharmacokinetics, and clinical activity of this compound as monotherapy. Notably, a partial response was observed in a patient with diffuse large B-cell lymphoma, and several other subjects with diverse tumor types experienced stable disease or minor responses for extended periods (Tolcher et al., 2018).

Combination Therapy Strategy in Lymphoma

This compound has been explored as part of a combination therapy strategy for lymphoma. Research indicates that it enhances the effect of alkylating agents by shifting glycolytically dominant tumors to OXPHOS dominant ones. This reprogramming enhances the antitumor effect of this compound. The combination of this compound with alkylating agents, such as cyclophosphamide or bendamustine, showed synergistic effects in xenograft mouse models using human diffuse large B-cell lymphoma cell lines (Ohi et al., 2021).

Treatment of Acute Myeloid Leukemia

In another study, the combination of this compound with decitabine and venetoclax was tested for treating newly diagnosed or relapsed/refractory acute myeloid leukemia (AML). This combination showed preliminary anti-leukemic efficacy and was well tolerated, suggesting the potential for this compound in AML treatment (Wilde et al., 2020).

Study in Advanced Hepatocellular Carcinoma

A phase I study assessed this compound in patients with advanced hepatocellular carcinoma who failed on sorafenib. The study aimed to determine the maximum tolerated dose and safety profile, finding this compound to be well tolerated but with limited efficacy outcomes. Further investigation into the role of the STAT3 signaling pathway in hepatocellular carcinoma and the development of biomarkers for STAT3 inhibitors are recommended (Yoo et al., 2018).

特性

分子式

C14H17FN2O3

SMILES

Unknown

外観

Solid powder

同義語

OPB-111077;  OPB111077;  OPB 111077.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。